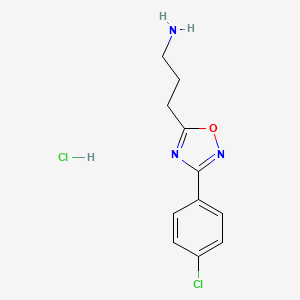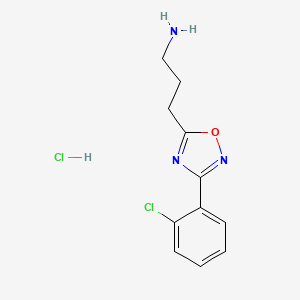![molecular formula C9H8BrN3O B1429372 5-溴-N-甲基-1H-吡咯并[2,3-b]吡啶-3-甲酰胺 CAS No. 872620-93-4](/img/structure/B1429372.png)
5-溴-N-甲基-1H-吡咯并[2,3-b]吡啶-3-甲酰胺
描述
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a chemical compound with the molecular formula C9H8BrN3O. It has a molecular weight of 254.08 g/mol . The compound is characterized by a fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, has been reported via the remodeling of (aza)indoles/benzofurans . This ring cleavage methodology reaction allows for the introduction of various functional groups to the pyridine .Molecular Structure Analysis
The molecular structure of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is characterized by a fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide include a molecular weight of 254.08 g/mol, a topological polar surface area of 57.8 Ų, and a complexity of 236 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .科学研究应用
合成和生物活性
- 合成了一系列与 5-溴-N-甲基-1H-吡咯并[2,3-b]吡啶-3-甲酰胺 在结构上相关的吡啶桥联 2,6-双甲酰胺席夫碱,并表现出显着的抗菌活性,与标准抗生素药物相当 (Al-Omar & Amr, 2010)。
环境行为和降解
- 在与加利福尼亚水稻种植相关的条件下研究了与 5-溴-N-甲基-1H-吡咯并[2,3-b]吡啶-3-甲酰胺 结构相似的化合物氯虫苯甲酰胺的降解,表明与淹水或田间盐渍化相比,土壤性质对降解有显着影响 (Redman et al., 2019)。
- 研究了氯虫苯甲酰胺的水解,结果表明该化合物在中性或酸性地表水中的稳定性可能是由于其对水解的抗性,pH 值和二价金属离子影响其降解速率 (Redman et al., 2019)。
农业应用和吸收
- 测量了水培暴露后氰虫苯甲酰胺对番茄的吸收,以校准土壤吸收模型,这表明了一种系统的方法来理解类似化合物在农业环境中的行为 (Anderson et al., 2013)。
医学和药理学研究
- 吡啶甲酰胺类,包括与 5-溴-N-甲基-1H-吡咯并[2,3-b]吡啶-3-甲酰胺 相似的化合物,由于其在调节烟酰胺酶活性和化学增敏等各种生物过程中的活性而具有医学意义 (Olsen et al., 2003)。
- 合成了一种新型的基于吡啶的荧光化合物,并研究了它们的物理光学性质,表明在生物成像和传感中具有潜在应用 (Hagimori et al., 2022)。
生化分析
Biochemical Properties
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes, including cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness . These interactions are primarily mediated through binding to the active sites of these receptors, thereby blocking their activity and downstream signaling pathways.
Cellular Effects
The effects of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, particularly breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide exerts its effects through several mechanisms. It binds to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. The compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and effectiveness of the compound may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of efficacy and toxicity . At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects. Higher doses can lead to toxicity, including liver and kidney damage, highlighting the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels in cells
Transport and Distribution
The transport and distribution of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on cellular processes. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules It may also be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals
属性
IUPAC Name |
5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-11-9(14)7-4-13-8-6(7)2-5(10)3-12-8/h2-4H,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJJZKBWXLYEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




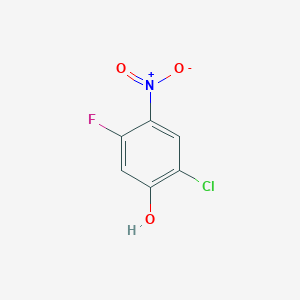
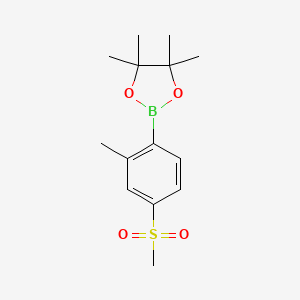
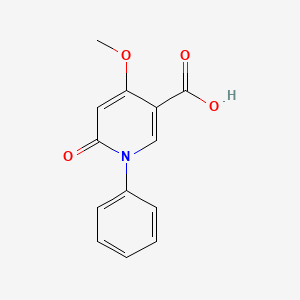

![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)
![Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1429296.png)
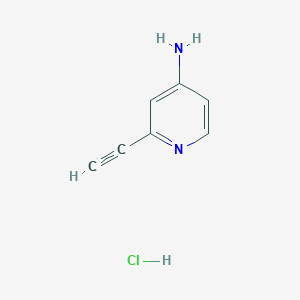
![5,5-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B1429303.png)
![[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester](/img/structure/B1429304.png)


